Analytical and Structural Profiling of Gabapentin-d6 Hydrochloride
Analytical and Structural Profiling of Gabapentin-d6 Hydrochloride
Executive Summary
Gabapentin-d6 Hydrochloride (HCl) is a highly specialized, stable isotope-labeled (SIL) derivative of the neuroactive drug gabapentin. While the parent compound is widely prescribed as an anticonvulsant and analgesic, the deuterated hydrochloride salt serves a strictly analytical purpose. It is the gold-standard internal standard (IS) used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling[1]. This whitepaper details the structural chemistry, pharmacological context, and validated analytical workflows associated with Gabapentin-d6 HCl.
Chemical Identity & Structural Properties
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a lipophilic, GABA-mimetic amino acid. To create its deuterated counterpart, six hydrogen atoms on the cyclohexane ring are replaced with deuterium isotopes[2].
The structural modification specifically targets the 3,3,4,4,5,5-positions of the hexadeuteriocyclohexyl ring[2]. This strategic isotopic incorporation is critical: placing the heavy isotopes on the stable carbon backbone of the ring prevents deuterium-hydrogen (D/H) exchange during aqueous sample preparation or in vivo metabolic processes, ensuring absolute isotopic stability. The compound is synthesized as a hydrochloride salt (1:1 ratio) to improve aqueous solubility and stability[2][3].
Table 1: Physicochemical Properties of Gabapentin-d6 HCl
| Property | Value |
| Compound Name | Gabapentin-d6 Hydrochloride |
| IUPAC Name | 2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |
| CAS Registry Number | 1432061-73-8 |
| Molecular Formula | C₉H₁₁D₆NO₂ · HCl (or C₉H₁₈ClNO₂) |
| Molecular Weight | 213.74 g/mol (177.28 g/mol base + 36.46 g/mol HCl) |
| Monoisotopic Mass | 213.14 Da |
| Isotopic Incorporation | 6 Deuterium atoms |
| Salt Form | Hydrochloride (1:1) |
(Data corroborated by[4],[2], and[3])
Pharmacological Context: Mechanism of Action
To accurately model the pharmacokinetics of gabapentin using the Gabapentin-d6 IS, one must understand the parent drug's mechanism of action. Despite being a structural analogue of γ -aminobutyric acid (GABA), gabapentin does not bind to GABA_A or GABA_B receptors[5][6].
Instead, gabapentin binds with high affinity to the exofacial epitope of the α2δ−1 (and α2δ−2 ) auxiliary subunits of voltage-gated calcium channels (VGCCs) located in the central nervous system[5][7].
Mechanistic Causality: By binding to the α2δ−1 subunit, gabapentin disrupts the forward trafficking of these calcium channels from the dorsal root ganglia to the presynaptic plasma membrane[6][7]. This pharmacological disruption reduces the density of VGCCs at the presynaptic terminal, directly decreasing the influx of calcium ions. The attenuated calcium influx subsequently suppresses the vesicular release of excitatory neurotransmitters, primarily glutamate and substance P, thereby dampening neuronal excitability and providing analgesic and anticonvulsant effects[7][8].
Gabapentin inhibits α2δ-1 VGCC trafficking, reducing presynaptic calcium influx and glutamate release.
Application in Analytical Chemistry (LC-MS/MS)
In clinical mass spectrometry, absolute quantification requires compensating for "matrix effects"—phenomena where co-eluting biological components (like lipids or salts) suppress or enhance the ionization of the target analyte[1].
Gabapentin-d6 HCl is the optimal internal standard because its physicochemical properties (pKa, lipophilicity, and polarity) are virtually indistinguishable from unlabeled gabapentin. Consequently, Gabapentin-d6 co-elutes perfectly with the analyte during liquid chromatography. Because both molecules enter the mass spectrometer's ionization source simultaneously, they experience identical matrix effects. The mass spectrometer then easily differentiates them based on the 6 Dalton mass shift, allowing the ratio of their peak areas to provide a highly accurate, self-correcting quantitative measurement.
Sample preparation and LC-MS/MS quantification workflow utilizing Gabapentin-d6 HCl.
Experimental Protocol: LC-MS/MS Quantification Workflow
The following protocol outlines a self-validating methodology for the extraction and quantification of gabapentin from human plasma, utilizing Gabapentin-d6 HCl as the internal standard.
Step 1: Preparation of Working Solutions
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Action: Dissolve Gabapentin-d6 HCl powder in a 50:50 (v/v) Methanol:Water solution to yield a 1.0 mg/mL primary stock. Dilute further with water to create a 500 ng/mL working IS solution.
-
Causality: The 50% methanol concentration ensures complete solvation of the hydrochloride salt while preventing the premature precipitation of proteins when later introduced to the plasma matrix in small volumes.
Step 2: Sample Spiking and Protein Precipitation (PPT)
-
Action: Aliquot 50 µL of the patient plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the 500 ng/mL Gabapentin-d6 working solution and vortex briefly.
-
Action: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: The addition of organic solvent (acetonitrile) drastically lowers the dielectric constant of the solution, stripping the hydration layer from plasma proteins and causing them to denature and precipitate. The inclusion of 0.1% formic acid ensures the primary amine group of gabapentin remains fully protonated, which maximizes recovery and primes the molecule for positive electrospray ionization (ESI+).
Step 3: Chromatographic Separation
-
Action: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: Gabapentin is a highly polar zwitterion (containing both a carboxylic acid and a primary amine). Traditional reversed-phase (C18) columns fail to retain it adequately, leading to elution in the solvent front where matrix suppression is highest. HILIC provides superior retention, orthogonal selectivity, and sharp peak shapes for polar analytes.
Step 4: Mass Spectrometry (MRM Transitions)
-
Action: Operate the triple quadrupole mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
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Gabapentin: m/z 172.1 → 154.1
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Gabapentin-d6: m/z 178.1 → 160.1
-
-
Causality: The precursor ions represent the protonated molecules [M+H]+ . The 6 Da mass difference perfectly isolates the IS from the analyte. The primary fragmentation pathway in the collision cell for both molecules is the neutral loss of water (18 Da) from the carboxylic acid moiety, providing a highly stable and abundant product ion for precise quantification.
References
- TargetMol. "Data Sheet (Cat.No.TMID-0296) - Gabapentin-d6 Hydrochloride." TargetMol,
- PubChem. "Gabapentin-d6 Hydrochloride | C9H18ClNO2 | CID 76973126 - PubChem.
- TLC Standards. "Gabapentin-d6 HCl - Product Page." TLC Standards,
- MedChemExpress. "Gabapentin-d6 hydrochloride | Stable Isotope | MedChemExpress." MedChemExpress,
- PMC. "Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain - PMC.
- PNAS. "Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PNAS.
- Wikipedia. "Gabapentin - Wikipedia.
- MDPI. "Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - MDPI." MDPI,
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